
2,2-Dimethyl-thiacyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-thiacyclopentane is an organic compound with the molecular formula C6H12S. It is a sulfur-containing heterocyclic compound, specifically a thiolane derivative. This compound is characterized by a five-membered ring structure with a sulfur atom and two methyl groups attached to the same carbon atom. The presence of sulfur imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-thiacyclopentane typically involves the cyclization of appropriate precursors. One common method involves the reaction of mercaptamine with acetone in the presence of cyclohexane and sodium hydroxide. This reaction proceeds through a cyclic mechanism, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves reflux azeotropic dehydration to facilitate the generation of the product, followed by filtration, desalting, and distillation to recover cyclohexane and obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-thiacyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the ring makes it susceptible to oxidation reactions, forming sulfoxides and sulfones. Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-thiacyclopentane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as a standard compound in gas chromatography.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-thiacyclopentane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophilic centers, facilitating reactions such as nucleophilic substitution. The compound’s effects are mediated through pathways involving sulfur chemistry, which can influence biological systems and chemical processes .
Comparación Con Compuestos Similares
2,2-Dimethylpentane: A hydrocarbon with a similar structural motif but lacks the sulfur atom.
2,2-Dimethyl-2H-chromene: A compound with a similar methyl substitution pattern but contains an oxygen atom instead of sulfur.
Uniqueness: 2,2-Dimethyl-thiacyclopentane is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and properties compared to its oxygen or carbon analogs. This uniqueness makes it valuable in specific chemical reactions and applications where sulfur chemistry is essential .
Propiedades
Número CAS |
5161-75-1 |
|---|---|
Fórmula molecular |
C6H12S |
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
2,2-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 |
Clave InChI |
XUZUHHOTUSNHDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


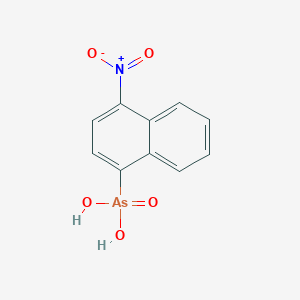
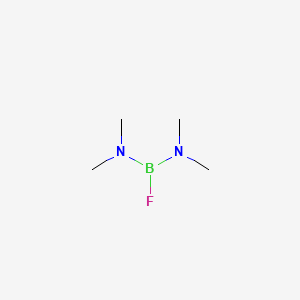

![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
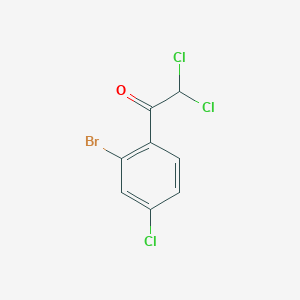
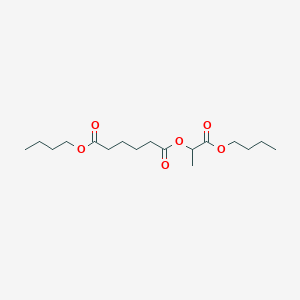
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
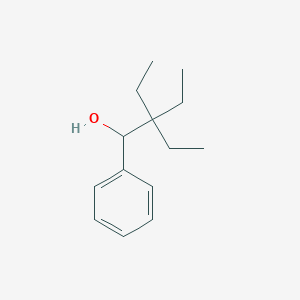
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
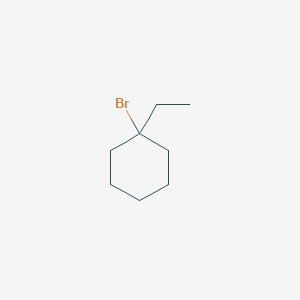
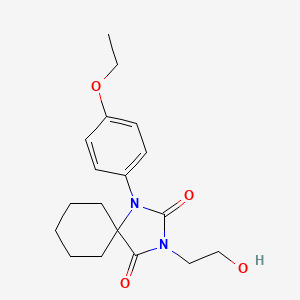
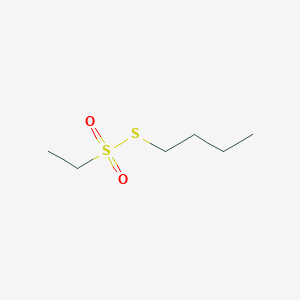
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
